Mosapride Citric Amide Disodium Salt is a pharmaceutical compound primarily used as a prokinetic agent. It is derived from Mosapride, a medication that acts as a selective agonist of the 5-hydroxytryptamine receptor subtype 4 (5-HT4). This compound is utilized in treating various gastrointestinal disorders, particularly those involving impaired motility.
Mosapride Citric Amide Disodium Salt is synthesized from Mosapride, which has been extensively studied since its introduction. The disodium salt form enhances its solubility and bioavailability compared to the free base form. The compound is commercially available and can be sourced from various pharmaceutical suppliers, including LGC Standards and SCBT .
Mosapride Citric Amide Disodium Salt belongs to several classifications:
The synthesis of Mosapride Citric Amide Disodium Salt involves several steps, typically starting with the synthesis of Mosapride followed by its conversion into the disodium salt form. The process generally includes:
The synthesis requires careful control of pH and temperature to ensure high yield and purity. High-performance liquid chromatography (HPLC) is often employed to verify the purity of the final product, which should exceed 95% .
The compound features multiple functional groups that contribute to its pharmacological properties, including an amine group and various hydroxyl groups that enhance its solubility in aqueous environments.
Mosapride Citric Amide Disodium Salt can undergo various chemical reactions typical for amides and salts:
These reactions are critical in determining the stability and efficacy of the compound in pharmaceutical formulations. Stability studies are often conducted under different environmental conditions to assess shelf-life and storage requirements.
Mosapride acts primarily as a 5-HT4 receptor agonist, enhancing gastrointestinal motility by stimulating peristalsis. This action helps alleviate symptoms associated with functional dyspepsia and other motility disorders.
Relevant data indicates that Mosapride Citric Amide Disodium Salt maintains its properties effectively when stored properly, making it suitable for pharmaceutical applications .
Mosapride Citric Amide Disodium Salt is predominantly used in scientific research and clinical settings for:
The synthesis of Mosapride Citric Amide Disodium Salt (CAS 1215825-20-9) hinges on two critical intermediates:
The final Mosapride core forms via amide coupling between these intermediates. Carbodiimide reagents (e.g., DCC) facilitate this reaction in aprotic solvents (dichloromethane or acetonitrile), yielding the free base of Mosapride [1] [4].
Table 1: Key Intermediates for Mosapride Citric Amide Disodium Salt Synthesis
Intermediate | Chemical Function | Synthetic Method | Critical Control Parameters |
---|---|---|---|
4-Amino-5-chloro-2-ethoxybenzoic acid | Aromatic amine/carboxylic acid precursor | Ethylation of 4-amino-5-chlorosalicylic acid | Temperature (60–70°C), base selection |
(4-(4-Fluorobenzyl)morpholin-2-yl)methanamine | Amine coupling partner | Reductive amination or phthalimide route | Protection/deprotection efficiency |
Mosapride free base | Core structure for salt formation | Amidation of acid and amine intermediates | Solvent choice, coupling reagent |
Citric acid derivatization involves reacting Mosapride free base with citric acid in alcoholic solvents (ethanol/methanol). The reaction proceeds at 45–55°C to form the citrate salt. Subsequent disodium salt conversion requires strict stoichiometry:
Major impurities arise from incomplete reactions, side reactions, or degradation:
Table 2: Major Process-Related Impurities in Mosapride Citric Amide Disodium Salt Synthesis
Impurity | Origin | Chemical Structure Alteration | Detection Method |
---|---|---|---|
Dechlorinated Mosapride | Reductive dehalogenation | Replacement of Cl with H on benzamide ring | HPLC (RRT 0.92) |
N-Oxide Mosapride | Morpholine oxidation | N→O group on morpholine | HPLC (RRT 1.15) |
Ethoxy Hydrolysis Product | Acidic hydrolysis of ethoxy group | Replacement of ethoxy with hydroxy group | HPLC (RRT 0.87) |
Citrate Monoester | Esterification with citric acid | Ester bond between Mosapride and citrate | LC-MS |
Crystallization Optimization is critical for impurity removal:
Reaction Condition Refinements:
CAS No.: 16382-06-2
CAS No.: 24622-61-5
CAS No.: 1246815-51-9
CAS No.: 28700-49-4
CAS No.: 208923-61-9
CAS No.: